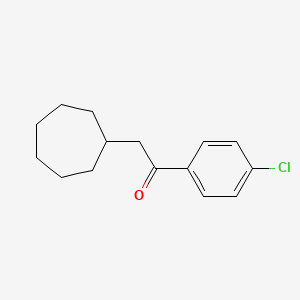
1,1,1,3,3,3-Hexafluoro-2-(2-hydrazinylidene-4,6,6-trimethylcyclohex-3-en-1-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,3,3,3-Hexafluoro-2-(2-hydrazinylidene-4,6,6-trimethylcyclohex-3-en-1-yl)propan-2-ol is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a hydrazinylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(2-hydrazinylidene-4,6,6-trimethylcyclohex-3-en-1-yl)propan-2-ol typically involves multiple steps:
Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring, which can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Hydrazinylidene Group: The hydrazinylidene group is introduced via a hydrazine derivative, which reacts with the cyclohexene intermediate under controlled conditions.
Fluorination: The final step involves the introduction of fluorine atoms. This can be achieved using fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(2-hydrazinylidene-4,6,6-trimethylcyclohex-3-en-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the hydrazinylidene group, forming various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines, thiols, or halides in polar solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,1,1,3,3,3-Hexafluoro-2-(2-hydrazinylidene-4,6,6-trimethylcyclohex-3-en-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and as a catalyst in certain reactions.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, including fluorinated surfactants and polymers.
作用机制
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(2-hydrazinylidene-4,6,6-trimethylcyclohex-3-en-1-yl)propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the hydrazinylidene and fluorinated groups.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific interactions with cellular targets.
相似化合物的比较
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler fluorinated alcohol used as a solvent and reagent in organic synthesis.
2,2,2-Trifluoroethanol: Another fluorinated alcohol with similar solvent properties but different reactivity due to fewer fluorine atoms.
Hexafluoroacetone: A fluorinated ketone with distinct reactivity and applications in organic synthesis.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(2-hydrazinylidene-4,6,6-trimethylcyclohex-3-en-1-yl)propan-2-ol is unique due to its combination of a hydrazinylidene group and multiple fluorine atoms, which confer specific reactivity and potential bioactivity not found in simpler fluorinated compounds. This makes it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C12H16F6N2O |
|---|---|
分子量 |
318.26 g/mol |
IUPAC 名称 |
1,1,1,3,3,3-hexafluoro-2-(2-hydrazinylidene-4,6,6-trimethylcyclohex-3-en-1-yl)propan-2-ol |
InChI |
InChI=1S/C12H16F6N2O/c1-6-4-7(20-19)8(9(2,3)5-6)10(21,11(13,14)15)12(16,17)18/h4,8,21H,5,19H2,1-3H3 |
InChI 键 |
GGMWAESOMYUQQL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN)C(C(C1)(C)C)C(C(F)(F)F)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


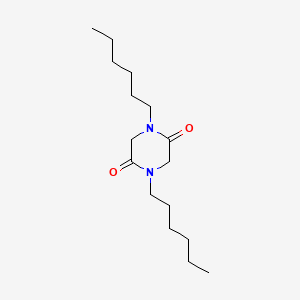
![N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide](/img/structure/B14339934.png)
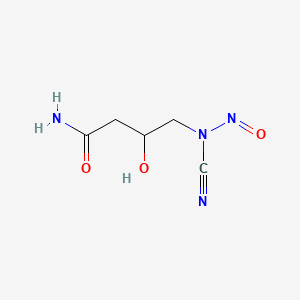

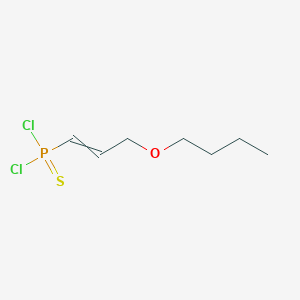
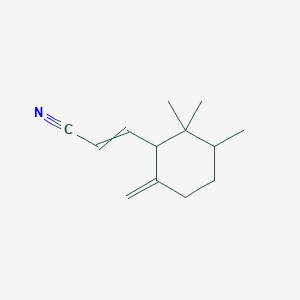
![3-[(4-Methylphenyl)sulfanyl]pyridin-2(1H)-one](/img/structure/B14339961.png)
![N-[(3-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14339964.png)
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14339973.png)
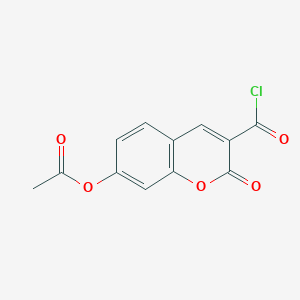
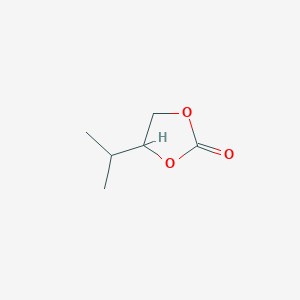
![1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine](/img/structure/B14339991.png)

